L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-
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Overview
Description
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is a peptide compound composed of the amino acids L-proline, L-valine, L-leucine, L-proline, L-alanine, and L-alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as converting L-proline to hydroxyproline.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases under elevated temperatures.
Oxidation: Often involves reagents like hydrogen peroxide or specific oxidizing enzymes.
Substitution: Achieved through site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Hydrolysis: Produces individual amino acids.
Oxidation: Yields modified amino acids such as hydroxyproline.
Substitution: Results in peptides with altered sequences and potentially different biological activities.
Scientific Research Applications
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Proline, L-valyl-L-valyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Proline, L-alanyl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-leucyl-L-leucyl-L: A longer peptide with a more complex sequence.
Uniqueness
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is unique due to its specific sequence, which can confer distinct biological activities and properties. Its combination of amino acids may result in unique structural features and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
506415-80-1 |
---|---|
Molecular Formula |
C27H46N6O7 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H46N6O7/c1-14(2)13-18(31-24(36)21(28)15(3)4)26(38)32-11-7-9-19(32)23(35)29-16(5)22(34)30-17(6)25(37)33-12-8-10-20(33)27(39)40/h14-21H,7-13,28H2,1-6H3,(H,29,35)(H,30,34)(H,31,36)(H,39,40)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
OPZRCNCMCWKJCD-PXQJOHHUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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